
Tetrahydro-2H-pyran-4-yl methanesulfonate
Overview
Description
Tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 134419-59-3) is a sulfonate ester derivative of tetrahydropyran. Its molecular formula is C₆H₁₂O₄S, with a molecular weight of 180.22 g/mol and a density of 1.26 g/cm³ . The compound features a methanesulfonyl (mesyl) group attached to the oxygen atom of the tetrahydropyran ring, making it a versatile alkylating agent in organic synthesis. It is widely used in nucleophilic substitution reactions, particularly in pharmaceutical intermediate synthesis, as evidenced by its application in patents (e.g., Incyte Corporation and Gruenenthal GmbH) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydro-2H-pyran-4-yl methanesulfonate can be synthesized through the reaction of tetrahydropyran-4-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at low temperatures (around -10°C). The product is then extracted and purified .
Industrial Production Methods: On an industrial scale, the synthesis follows a similar route but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to tetrahydropyran-4-ol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in tetrahydrofuran is a common reagent for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and amines.
Reduction Product: The primary product is tetrahydropyran-4-ol.
Scientific Research Applications
Reaction Solvent
Tetrahydro-2H-pyran-4-yl methanesulfonate has been utilized as an organic reaction solvent, particularly in radical reactions, Grignard reactions, and other organic transformations. Its hydrophobic nature makes it suitable for dissolving non-polar substrates while providing a stable environment for reactive intermediates .
Reagent in Synthesis
The compound serves as a valuable reagent in synthesizing complex organic molecules. For example, it has been employed in the synthesis of 2,6,9-trisubstituted purines, which are significant for their inhibitory activity against cyclin-dependent kinases (CDKs) related to cancer treatment .
Anticancer Research
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. In one study, derivatives were synthesized and tested for their inhibitory effects on CDK12 overexpressing breast cancer cell lines, demonstrating promising growth-inhibitory activity .
Drug Development
The compound's ability to modify biological activity through structural variations makes it a candidate for drug development. Its derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and metabolic disorders.
Toxicological Studies
Toxicological assessments indicate that this compound exhibits low acute toxicity but requires careful handling due to potential skin and eye irritation . Studies have shown that it is harmful if swallowed or inhaled, necessitating safety precautions during laboratory use.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of tetrahydro-2H-pyran-4-yl methanesulfonate involves its role as an electrophile in substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is harnessed in various synthetic applications to introduce different functional groups into molecules .
Comparison with Similar Compounds
Key Properties:
- Boiling Point : 329.1°C (760 mmHg)
- LogP : 1.22 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 60.98 Ų
- Applications : Synthesis of tetrahydropyran derivatives, such as Tetrahydropyran-4-carbaldehyde .
Comparison with Structurally Similar Compounds
2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate
CAS 428871-01-6
- Molecular Formula : C₈H₁₆O₄S
- Molecular Weight : 208.28 g/mol
- Structural Difference : An ethyl chain bridges the tetrahydropyran ring and the mesyl group.
- Impact: Increased molecular weight and lipophilicity (predicted LogP >1.22) due to the ethyl spacer. Potentially slower reaction kinetics in SN2 reactions due to steric hindrance. Used in specialized syntheses, such as pyrazolyl morpholine derivatives .
(Tetrahydro-2H-pyran-4-yl)methyl 4-Methylbenzenesulfonate
CAS 101691-65-0
- Molecular Formula : C₁₃H₁₈O₄S
- Structural Difference : Replaces the mesyl group with a p-toluenesulfonyl (tosyl) group.
- Impact :
- Higher Stability : Tosyl groups are more stable but less reactive as leaving groups compared to mesyl.
- Steric Effects : The bulky aromatic ring may hinder reactions in sterically crowded environments.
- Applications : Preferred in reactions requiring stable intermediates or where slower kinetics are advantageous .
Methyl Methanesulfonate (MMS)
CAS 66-27-3 (Referenced indirectly in )
- Molecular Formula : C₂H₆O₃S
- Key Difference : Simpler structure lacking the tetrahydropyran moiety.
- Toxicological Insight : MMS is a potent DNA-damaging agent, inducing p53-dependent transcriptional responses distinct from those of tetrahydropyran derivatives. At 200 µM, MMS activates 255 p53-regulated genes, compared to 103 for etoposide, highlighting mechanism-specific biological effects .
Comparative Data Table
*Predicted values based on structural analogs.
Biological Activity
Tetrahydro-2H-pyran-4-yl methanesulfonate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity. This article provides an overview of its biological activity, including toxicity assessments, potential therapeutic applications, and relevant case studies.
This compound is characterized by a tetrahydropyran ring structure with a methanesulfonate group, which enhances its electrophilicity. This feature facilitates nucleophilic attacks in various organic reactions, making it a valuable intermediate in the synthesis of complex molecules. The compound's low molecular weight (214.30 g/mol) suggests that it can easily penetrate biological membranes, contributing to its biological activity .
Acute Toxicity
Studies indicate that this compound exhibits low acute oral and dermal toxicity. In tests conducted on rats, the compound demonstrated minimal adverse effects at high doses, with a No Observed Adverse Effect Level (NOAEL) established at 1,000 mg/kg body weight per day for males and 300 mg/kg per day for females .
Genotoxicity
Genotoxicity assessments have shown that this compound does not present significant genotoxic risks. In Ames tests using various Salmonella strains, no increase in revertant colonies was observed at concentrations up to 5,000 µg/plate, indicating a lack of mutagenic potential .
Skin Sensitization
Case Study 1: Synthesis Applications
In a study exploring the use of this compound as an organic reaction solvent, researchers found that it effectively facilitated various organic reactions including Grignard reactions and oxidation processes. This versatility highlights its potential application in developing therapeutic compounds .
Case Study 2: Toxicokinetics
A toxicokinetic study indicated that this compound could be metabolized into less toxic forms in the liver. The absorption rates observed in dermal penetration studies suggest that the compound can enter systemic circulation, which may influence its biological effects .
Summary of Biological Activity Data
Parameter | Finding |
---|---|
Acute Toxicity | Low toxicity; NOAEL: 1,000 mg/kg (males), 300 mg/kg (females) |
Genotoxicity | Negative; no mutagenic effects in Ames test |
Skin Sensitization | Potential sensitization indicated by positive assay results |
Mechanism of Action | Electrophilic intermediate facilitating nucleophilic attacks |
Q & A
Q. What are the common synthetic routes for Tetrahydro-2H-pyran-4-yl methanesulfonate, and what factors influence reagent selection?
Basic
this compound is typically synthesized via sulfonation of tetrahydro-2H-pyran-4-ol using methanesulfonyl chloride (MsCl) under controlled conditions. A standard protocol involves reacting the alcohol with MsCl in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF at 0–25°C . The choice of solvent and base depends on solubility and reaction kinetics. For example, pyridine can act as both a base and a catalyst, while triethylamine requires strict anhydrous conditions to avoid hydrolysis .
Advanced
In multi-step syntheses, the methanesulfonate group is introduced to activate the pyran ring for subsequent nucleophilic substitution. Evidence from patent literature highlights its use in alkylation reactions, where the leaving group ability of methanesulfonate is critical for efficient displacement by amines or alkoxides . Competing reactions, such as elimination or over-sulfonation, can occur if temperature or stoichiometry is not tightly controlled. Kinetic studies suggest that maintaining a reaction temperature below 30°C and using a 1.1–1.2 molar equivalent of MsCl minimizes side products .
Q. How does the methanesulfonate group influence reactivity in nucleophilic substitution reactions?
Basic
The methanesulfonate (mesyl) group is a superior leaving group compared to halides or tosylates due to its strong electron-withdrawing nature, which stabilizes the transition state during nucleophilic attack. This enhances reaction rates in SN2 mechanisms, particularly in polar aprotic solvents like DMF or acetonitrile .
Advanced
In sterically hindered environments (e.g., tetrahydropyran derivatives), the mesyl group’s planar geometry facilitates nucleophilic displacement even at tertiary centers. For example, in the synthesis of morpholine derivatives, the mesyl group on this compound enables efficient substitution by amines under mild conditions (40–60°C, 12–24 hrs) . However, competing elimination pathways may dominate in highly basic media, necessitating careful pH control. Computational modeling (DFT studies) of transition states could further optimize reaction conditions .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Basic
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structural integrity. The methanesulfonate group exhibits a characteristic singlet at ~3.0 ppm (¹H) for the methyl protons and ~40 ppm (¹³C) for the sulfur-bound carbon .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, distinguishing the compound from sulfonate esters with similar retention times in HPLC .
Advanced
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, particularly for verifying the tetrahydropyran ring conformation .
- HPLC-PDA : Quantifies purity and detects trace impurities (e.g., unreacted starting materials or hydrolysis byproducts) using reverse-phase C18 columns with UV detection at 210–220 nm .
Q. How can researchers optimize yields in reactions using this compound as a leaving group?
Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase elimination side reactions. Adding catalytic iodide (e.g., KI) can promote SN2 pathways via in situ formation of a more reactive intermediate .
- Temperature Gradients : Gradual heating (e.g., 25°C → 60°C) improves displacement efficiency while minimizing decomposition. For example, in a published protocol, a two-step temperature profile (0°C → room temperature, then 50°C) achieved >85% yield in a pyrazole alkylation reaction .
- Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes, particularly for sluggish nucleophiles like aryl amines .
Q. What stability considerations are critical for handling and storage?
Basic
this compound is hygroscopic and prone to hydrolysis in humid environments. Storage recommendations include:
- Desiccated Conditions : Use airtight containers with molecular sieves at –20°C .
- Light Sensitivity : Amber glassware prevents UV-induced degradation of the sulfonate ester .
Advanced
- Hydrolysis Kinetics : Accelerated stability studies (40°C/75% RH) indicate a shelf life of 6–12 months when stored under nitrogen. Hydrolysis produces methanesulfonic acid and tetrahydro-2H-pyran-4-ol, detectable via pH monitoring or ion chromatography .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases (e.g., NaOH), which may induce exothermic decomposition .
Properties
IUPAC Name |
oxan-4-yl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S/c1-11(7,8)10-6-2-4-9-5-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEZHCLWHDZJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462944 | |
Record name | Tetrahydro-2H-pyran-4-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134419-59-3 | |
Record name | Tetrahydro-2H-pyran-4-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2H-pyran-4-yl methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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